molecular formula C17H19N3O6 B14764322 Pomalidomide-5'-PEG2-OH

Pomalidomide-5'-PEG2-OH

Cat. No.: B14764322
M. Wt: 361.3 g/mol
InChI Key: MIOLXQDWPZQBHR-UHFFFAOYSA-N
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Description

Pomalidomide-5’-PEG2-OH is a derivative of pomalidomide, a well-known immunomodulatory drug. This compound is designed to facilitate the synthesis of molecules for targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology. Pomalidomide-5’-PEG2-OH contains a Cereblon (CRBN)-recruiting ligand and a PEGylated linker, making it a valuable tool in medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pomalidomide-5’-PEG2-OH typically involves the conjugation of pomalidomide with a PEGylated linker. The process begins with the preparation of pomalidomide, which can be synthesized through a multi-step continuous flow synthesis . The key steps include:

Industrial Production Methods

Industrial production of pomalidomide-5’-PEG2-OH follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often exceeding 99% . Continuous flow chemistry is preferred for its efficiency, safety, and scalability .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-5’-PEG2-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

    Coupling Agents: Used in the initial synthesis of pomalidomide.

    Reducing Agents: Employed to convert nitro groups to amino groups.

    Azides and Alkynes: Utilized in click chemistry reactions.

Major Products

The major products formed from these reactions are typically conjugates of pomalidomide-5’-PEG2-OH with various target molecules, enabling the creation of PROTACs and other bioactive compounds .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H19N3O6

Molecular Weight

361.3 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-[2-(2-hydroxyethoxy)ethylamino]isoindole-1,3-dione

InChI

InChI=1S/C17H19N3O6/c21-6-8-26-7-5-18-10-1-2-11-12(9-10)17(25)20(16(11)24)13-3-4-14(22)19-15(13)23/h1-2,9,13,18,21H,3-8H2,(H,19,22,23)

InChI Key

MIOLXQDWPZQBHR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCO

Origin of Product

United States

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